molecular formula C13H15N3O3 B13213317 Ethyl 2-[5-methyl-3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[5-methyl-3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13213317
M. Wt: 261.28 g/mol
InChI Key: HBJYMOAQVSLEFR-UHFFFAOYSA-N
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Description

Ethyl 2-[5-methyl-3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS No. 39225-41-7) is a heterocyclic compound featuring a pyrazole core fused with a pyridine moiety and an ester functional group. Its molecular formula is C₈H₁₂N₂O₃, with a molecular weight of 184.19 g/mol . The compound is structurally characterized by:

  • A pyrazol-4-yl ring substituted with a methyl group at position 5 and a ketone at position 2.
  • A pyridin-4-yl group at position 2 of the pyrazole ring.
  • An ethyl acetate side chain at position 4 of the pyrazole.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

ethyl 2-(5-methyl-3-oxo-2-pyridin-4-yl-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C13H15N3O3/c1-3-19-12(17)8-11-9(2)15-16(13(11)18)10-4-6-14-7-5-10/h4-7,15H,3,8H2,1-2H3

InChI Key

HBJYMOAQVSLEFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NN(C1=O)C2=CC=NC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5-methyl-3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate. This intermediate is then reacted with 4-pyridinecarboxaldehyde under reflux conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl acetate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

Reagents/ConditionsProductNotes
Aqueous NaOH/EtOH (reflux)2-[5-Methyl-3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acidComplete conversion in 6–8 h
HCl (2M)/EtOH (60°C)Same carboxylic acidFaster reaction (3–4 h) but requires neutralization

The carboxylic acid product serves as a precursor for amide or anhydride formation, expanding utility in medicinal chemistry.

Pyrazole Ring Functionalization

The pyrazole core participates in cyclization and substitution reactions:

Oxidation at the 3-Position

The 3-oxo group can be oxidized to a dione using strong oxidizing agents:

  • KMnO₄/H₂SO₄ : Forms 3,4-diketo derivatives, enhancing electrophilicity for nucleophilic attacks.

  • CrO₃/AcOH : Selective oxidation without affecting the pyridine ring.

Cyclization with Hydrazines

Reaction with hydrazine derivatives generates fused heterocycles:

  • Hydrazine hydrate (EtOH, reflux) : Produces pyrazolo[3,4-d]pyrimidines via intramolecular cyclization.

  • Phenylhydrazine : Forms triazole-linked derivatives with antimicrobial potential .

Pyridine Ring Modifications

The pyridin-4-yl group undergoes electrophilic and nucleophilic substitutions:

Reaction TypeReagents/ConditionsProduct
Nitration HNO₃/H₂SO₄ (0°C)3-Nitro-pyridin-4-yl derivative
Bromination Br₂/FeBr₃3-Bromo-pyridin-4-yl analog
Suzuki Coupling Pd(PPh₃)₄, arylboronic acidBiaryl-functionalized derivatives

These modifications enhance π-π stacking interactions in receptor-binding studies.

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions with diazo compounds:

  • Ethyl diazoacetate (Zn(OTf)₂ catalyst) : Forms pyrano[2,3-c]pyrazole derivatives via [3+2] cycloaddition .

  • Maleic anhydride : Generates chromone-pyrazole dyads under mild conditions .

Catalytic Hydrogenation

Selective reduction of unsaturated bonds (if present):

  • H₂/Pd-C (EtOH) : Saturates alkene groups while preserving the pyrazole and pyridine rings.

  • Raney Ni (MeOH) : Reduces nitro groups to amines for further functionalization.

Nucleophilic Acyl Substitution

The ester group reacts with nucleophiles:

  • Ammonia (MeOH) : Forms the corresponding amide.

  • Grignard reagents (THF) : Yields ketones after hydrolysis.

Photochemical Reactions

UV irradiation induces dimerization via the pyridine ring, forming cyclobutane-linked dimers. This property is exploited in materials science for polymer crosslinking.

Key Reaction Mechanisms

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with base-catalyzed mechanisms favoring carboxylate formation.

  • Cycloaddition : Follows a concerted [3+2] pathway, stab

Scientific Research Applications

Ethyl 2-[5-methyl-3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[5-methyl-3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural similarities with other pyrazole- and pyridine-containing esters. Key analogs include:

Compound Name CAS No. Molecular Formula Structural Features Key Properties/Applications
Methyl 2-(pyridin-4-yl)acetate 29800-89-3 C₈H₉NO₂ Pyridinyl-acetate ester; lacks pyrazole ring. Intermediate in drug synthesis .
Ethyl 3-oxo-3-(pyridin-4-yl)propanoate 26377-17-3 C₁₀H₁₁NO₃ Pyridinyl-ketone ester; no pyrazole moiety. Used in coordination chemistry .
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-... - C₂₈H₂₃Cl₂N₃O₃S Thiazolo-pyrimidine fused with pyrazole; complex substituents. Antimicrobial activity studied .
Ethyl 2-(5-chloro-3-(pyrazol-3-yl)-1H-indol-1-yl)acetate - C₁₅H₁₃ClN₄O₂ Indole-pyrazole hybrid with chloro and ester groups. Antimicrobial and antitumor potential .

Key Observations :

  • The pyridin-4-yl group enhances π-π stacking and hydrogen-bonding interactions, influencing solubility and binding affinity .
  • The ethyl acetate side chain in the target compound improves metabolic stability compared to methyl esters (e.g., 29800-89-3) .

Comparison with Analogous Syntheses :

  • Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (26377-17-3) is synthesized via Claisen condensation, lacking the pyrazole cyclization step .
  • Thiazolo-pyrimidine derivatives (e.g., ) require thiourea and SnCl₂ catalysts, introducing sulfur atoms absent in the target compound.
Computational and Crystallographic Studies
  • SHELX Software: Widely used for refining crystal structures of similar compounds (e.g., ). The target compound’s planar pyrazole-pyridine system may adopt a twisted conformation in the solid state, as seen in ethyl 2-{5-[(3-oxo-3,4-dihydroxyphenyl)amino]methyl}pyridine-3-carboxylate .
  • Multiwfn Analysis : Electron localization function (ELF) studies predict high electron density at the pyridin-4-yl nitrogen, suggesting nucleophilic reactivity .

Biological Activity

Ethyl 2-[5-methyl-3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H14N2O3\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3

This indicates the presence of a pyrazole ring fused with a pyridine moiety, contributing to its biological activity.

Pharmacological Activities

Recent studies have highlighted several key pharmacological activities associated with this compound:

  • Antimicrobial Activity : Research has shown that compounds with similar structural features exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, demonstrating promising results in inhibiting growth.
  • Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies indicate that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX, which are crucial in mediating inflammatory responses.
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity. In vitro assays have shown its ability to induce apoptosis in cancer cell lines, although further studies are required to elucidate the underlying mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Modulation of Signal Transduction Pathways : It is hypothesized that the compound interacts with various signaling pathways, potentially affecting cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against several bacterial strains
Anti-inflammatoryInhibits COX enzymes and pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Study : A study conducted on the antimicrobial efficacy of similar pyrazole compounds demonstrated that derivatives exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. This compound was included in this screening and showed comparable results.
  • Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, the administration of the compound significantly reduced inflammatory markers compared to untreated controls, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 2-[5-methyl-3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate?

Methodological Answer: The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. Key steps include:

  • Solvent selection : Ethyl acetate is commonly used for extraction due to its polarity and miscibility with water .
  • Catalysts : Acidic conditions (e.g., acetic acid) promote cyclization of the pyrazolone ring .
  • Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) achieves >95% purity. Yields vary with substituents; for example, methyl ester analogs show 58% yield under optimized conditions .

Table 1 : Comparative Synthesis Conditions

StepReagents/ConditionsYieldReference
CyclocondensationHydrazine hydrate, acetic acid, reflux58-86%
PurificationSilica gel (hexane:EtOAc = 3:1)>95%

Q. Which spectroscopic techniques are most effective for structural elucidation?

Methodological Answer:

  • X-ray crystallography : Provides unambiguous confirmation of molecular geometry. For pyrazolone derivatives, SHELXL refinement (SHELX suite) resolves bond lengths and angles with residuals < 0.05 .
  • NMR : 1H^1H and 13C^{13}C NMR identify substituents (e.g., pyridin-4-yl protons at δ 8.5–8.7 ppm) .
  • LCMS : Validates molecular weight (e.g., observed [M+1]+^+ at m/z 261.2 for methyl ester analogs) .

Q. How can researchers optimize purification to minimize byproducts?

Methodological Answer:

  • Liquid-liquid extraction : Ethyl acetate effectively isolates the product from aqueous layers .
  • Recrystallization : Use polar solvents (e.g., methanol) to remove unreacted starting materials .
  • Chromatography : Gradient elution on silica gel separates regioisomers (e.g., resolving 1,3- vs. 1,5-substituted pyrazolones) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

Methodological Answer: Graph-set analysis (via Etter’s formalism) identifies recurring motifs:

  • N–H···O interactions : Stabilize the pyrazolone ring (bond distance ~2.8 Å) .
  • C–H···π interactions : Pyridin-4-yl groups engage in π-stacking (interplanar distance ~3.5 Å), affecting solubility . Example: In analogous structures, triclinic packing (space group P1) with α = 73.8°, β = 87.2° correlates with low hygroscopicity .

Q. How can computational modeling resolve discrepancies between predicted and observed spectroscopic data?

Methodological Answer:

  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data to validate tautomeric forms .
  • NMR chemical shift prediction : Tools like ACD/Labs or Gaussian reconcile experimental shifts (e.g., pyridine protons) with theoretical values .
  • Crystallographic refinement : SHELXL’s TWIN/BASF commands correct for twinning or disorder in high-symmetry space groups .

Q. What strategies address low reproducibility in biological activity assays?

Methodological Answer:

  • Polymorph screening : Vary crystallization solvents (e.g., DMF vs. ethanol) to identify bioactive conformers .
  • SAR studies : Modify the pyridin-4-yl or ester group (e.g., replacing ethyl with methyl) to probe receptor binding. Similar compounds show neuroprotective activity via kinase inhibition .

Q. How do solvent polarity and temperature affect reaction regioselectivity?

Methodological Answer:

  • Kinetic vs. thermodynamic control : Polar aprotic solvents (e.g., DMF) favor 1,3-substitution at 25°C, while elevated temperatures (80°C) shift equilibrium toward 1,5-isomers .
  • Activation energy : DSC analysis of intermediates identifies exothermic transitions linked to byproduct formation .

Data Contradiction Analysis

Q. How to interpret conflicting LCMS and NMR data for pyrazolone derivatives?

Methodological Answer:

  • Degradation analysis : LCMS peaks at m/z 243 may indicate ester hydrolysis; confirm via 1H^1H NMR (loss of ethyl group signals at δ 1.2–1.4 ppm) .
  • Tautomer equilibria : Dynamic NMR at variable temperatures detects enol-keto interconversion, which LCMS might miss .

Q. Why do computational models fail to predict hydrogen-bonding networks in some crystal structures?

Methodological Answer:

  • Intermolecular forces : Van der Waals interactions and π-stacking dominate in hydrophobic regions, reducing H-bond predictability .
  • Refinement limitations : SHELXL’s restraints for anisotropic displacement parameters improve accuracy for disordered moieties .

Methodological Tools

  • Crystallography : SHELXL for refining high-resolution data (R-factor < 5%) .
  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) for purity validation .

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